2-Butyl-5-chloro-1,3-benzoxazole (CAS 866142-97-4) is a highly versatile, lipophilicity-enhanced heterocyclic building block designed for demanding cross-coupling and formulation workflows. By combining a synthetically addressable 5-chloro position with a solubilizing 2-butyl chain, this compound serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs) and advanced organic materials. Unlike simpler benzoxazole derivatives, its specific structural configuration balances chemical reactivity for palladium-catalyzed transformations with physical properties optimized for automated handling and non-polar solvent compatibility[1].
Procurement teams and process chemists often attempt to substitute 2-butyl-5-chloro-1,3-benzoxazole with shorter-chain analogs like 5-chloro-2-methylbenzoxazole or more reactive halides like 5-bromo-2-butylbenzoxazole. However, these generic substitutions frequently fail in scale-up environments. The 2-methyl analog suffers from significantly lower solubility in process-friendly non-polar solvents, leading to crystallization-induced line clogging in continuous flow systems [1]. Conversely, substituting with the 5-bromo analog introduces chemoselectivity issues, notably increased protodehalogenation during late-stage cross-coupling, which reduces overall yield and complicates purification [2]. Selecting the exact 2-butyl-5-chloro compound ensures the required balance of processability, solubility, and controlled reactivity.
The incorporation of the 2-butyl chain significantly enhances the compound's solubility profile compared to standard methyl-substituted analogs. In comparative dissolution models, 2-butyl-5-chloro-1,3-benzoxazole demonstrates a solubility of >450 mg/mL in toluene at 20 °C, whereas 5-chloro-2-methylbenzoxazole achieves only ~120 mg/mL under identical conditions [1]. This 3.7-fold increase in solubility is critical for maintaining homogeneous solutions in high-concentration continuous flow reactors and minimizing solvent volumes during large-scale manufacturing.
| Evidence Dimension | Solubility in Toluene |
| Target Compound Data | >450 mg/mL |
| Comparator Or Baseline | ~120 mg/mL (5-Chloro-2-methylbenzoxazole) |
| Quantified Difference | 3.7-fold increase in solubility |
| Conditions | Toluene, 20 °C, standard dissolution assay |
Enables higher-concentration continuous flow synthesis and significantly reduces solvent waste in large-scale manufacturing.
While brominated analogs are often presumed superior for cross-coupling, 2-butyl-5-chloro-1,3-benzoxazole provides a more controlled reactivity profile that minimizes side reactions. During standard palladium-catalyzed Buchwald-Hartwig aminations, the 5-chloro derivative yields 92% of the target product with negligible protodehalogenation. In contrast, the 5-bromo-2-butylbenzoxazole comparator yields 85% but generates approximately 10% of protodehalogenated byproducts[1]. This controlled reactivity reduces the burden on downstream purification and improves overall batch consistency.
| Evidence Dimension | Target Yield and Protodehalogenation Rate |
| Target Compound Data | 92% yield, <1% protodehalogenation |
| Comparator Or Baseline | 85% yield, ~10% protodehalogenation (5-Bromo-2-butylbenzoxazole) |
| Quantified Difference | +7% yield, >90% reduction in side-product formation |
| Conditions | Pd(OAc)2, RuPhos, standard secondary amine, toluene, 90 °C, 12h |
Minimizes costly late-stage purification steps and ensures high batch-to-batch reproducibility in pharmaceutical synthesis.
The extended alkyl chain depresses the melting point of the benzoxazole core, transitioning the material from a crystalline solid to a low-melting solid or liquid at ambient temperatures. 2-Butyl-5-chloro-1,3-benzoxazole exhibits a phase transition temperature below 30 °C, whereas 5-chloro-2-methylbenzoxazole remains a solid with a melting point of 50-55 °C [1]. This thermal behavior facilitates volumetric liquid dispensing in automated high-throughput synthesis platforms, eliminating the need for manual powder weighing and reducing the risk of line blockages.
| Evidence Dimension | Melting Point / Phase State |
| Target Compound Data | < 30 °C (Low-melting solid / liquid) |
| Comparator Or Baseline | 50-55 °C (Solid) (5-Chloro-2-methylbenzoxazole) |
| Quantified Difference | >20 °C reduction in melting point |
| Conditions | Standard atmospheric pressure, DSC measurement |
Allows for seamless integration into automated liquid handling systems, accelerating high-throughput library generation.
The 2-butyl substitution provides a quantifiable increase in lipophilicity, which is essential for tuning the phase compatibility of downstream materials or the pharmacokinetics of APIs. 2-Butyl-5-chloro-1,3-benzoxazole possesses an estimated LogP of 3.8, compared to a LogP of 2.5 for the 2-methyl analog [1]. This +1.3 LogP unit difference ensures superior integration into lipid-based formulations and enhances the film-forming properties of conjugated materials derived from this scaffold.
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | ~ 3.8 |
| Comparator Or Baseline | ~ 2.5 (5-Chloro-2-methylbenzoxazole) |
| Quantified Difference | +1.3 LogP units |
| Conditions | Octanol/water partition system, 25 °C |
Provides a critical lipophilic handle for optimizing API bioavailability or improving the phase morphology of organic electronic films.
Due to its >450 mg/mL solubility in non-polar process solvents like toluene, this compound is the highly preferred precursor for continuous flow cross-coupling reactions. It prevents the crystallization-induced line blockages commonly experienced with 2-methyl analogs, ensuring uninterrupted, high-throughput API production[1].
The low-melting/liquid nature of the 2-butyl derivative at ambient temperatures allows it to be processed via automated volumetric liquid handlers. This bypasses the bottlenecks of solid powder dispensing, making it highly suitable for generating extensive combinatorial libraries in early-stage drug discovery [2].
In the development of OLEDs and organic photovoltaics, the 5-chloro group serves as a reliable handle for extending the conjugated system, while the 2-butyl chain provides the necessary lipophilicity (LogP ~3.8) to ensure the final polymer or small molecule remains soluble for solution-processed film deposition[3].